ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate
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Overview
Description
Ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core, an amino group, and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, ethyl carbamate, and appropriate reagents to form the pyrido[3,4-b]pyrazine core. The reaction conditions may involve:
Condensation reactions: To form the initial intermediate compounds.
Cyclization reactions: To construct the pyrido[3,4-b]pyrazine ring.
Amination reactions: To introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure consistent product quality.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate involves its interaction with specific molecular targets. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with receptors: Modulating signal transduction pathways.
Disrupt cellular processes: Leading to cell death or altered cellular functions.
Comparison with Similar Compounds
Ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities.
Thiazole derivatives: Exhibiting various pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
82585-96-4 |
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Molecular Formula |
C16H16ClN5O2 |
Molecular Weight |
345.78 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-(4-chlorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C16H16ClN5O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8H2,1H3,(H3,18,21,22,23) |
InChI Key |
SIWSRDHPDUYAIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
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